A-349821
A-349821
A-349821 is an H3 receptor agonist radioligand.
Brand Name:
Vulcanchem
CAS No.:
556835-30-4
VCID:
VC0516524
InChI:
InChI=1S/C26H34N2O3.C2HF3O2/c1-20-4-5-21(2)28(20)14-3-17-31-25-12-10-23(11-13-25)22-6-8-24(9-7-22)26(29)27-15-18-30-19-16-27;3-2(4,5)1(6)7/h6-13,20-21H,3-5,14-19H2,1-2H3;(H,6,7)/t20-,21-;/m1./s1
SMILES:
O=C(C1=CC=C(C2=CC=C(OCCCN3[C@H](C)CC[C@H]3C)C=C2)C=C1)N4CCOCC4.O=C(O)C(F)(F)F
Molecular Formula:
C28H35F3N2O5
Molecular Weight:
536.59
A-349821
CAS No.: 556835-30-4
Inhibitors
VCID: VC0516524
Molecular Formula: C28H35F3N2O5
Molecular Weight: 536.59
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 556835-30-4 |
---|---|
Product Name | A-349821 |
Molecular Formula | C28H35F3N2O5 |
Molecular Weight | 536.59 |
IUPAC Name | Methanone, (4'-(3-((2R,5R)-2,5-dimethyl-1-pyrrolidinyl)propoxy)(1,1'-biphenyl)-4-yl)-4-morpholinyl-, 2,2,2-trifluoroacetate (1:1) |
Standard InChI | InChI=1S/C26H34N2O3.C2HF3O2/c1-20-4-5-21(2)28(20)14-3-17-31-25-12-10-23(11-13-25)22-6-8-24(9-7-22)26(29)27-15-18-30-19-16-27;3-2(4,5)1(6)7/h6-13,20-21H,3-5,14-19H2,1-2H3;(H,6,7)/t20-,21-;/m1./s1 |
Standard InChIKey | OHBFCJRSEWUPBT-MUCZFFFMSA-N |
SMILES | O=C(C1=CC=C(C2=CC=C(OCCCN3[C@H](C)CC[C@H]3C)C=C2)C=C1)N4CCOCC4.O=C(O)C(F)(F)F |
Appearance | Solid powder |
Description | A-349821 is an H3 receptor agonist radioligand. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | A-349821, A349821, A 349821 |
Reference | 1: Miller TR, Milicic I, Bauch J, Du J, Surber B, Browman KE, Marsh K, Cowart M, Brioni JD, Esbenshade TA. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists. Br J Pharmacol. 2009 May;157(1):139-49. doi: 10.1111/j.1476-5381.2009.00239.x. PubMed PMID: 19413577; PubMed Central PMCID: PMC2697797. 2: Witte DG, Yao BB, Miller TR, Carr TL, Cassar S, Sharma R, Faghih R, Surber BW, Esbenshade TA, Hancock AA, Krueger KM. Detection of multiple H3 receptor affinity states utilizing [3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand. Br J Pharmacol. 2006 Jul;148(5):657-70. PubMed PMID: 16715122; PubMed Central PMCID: PMC1751875. 3: Esbenshade TA, Yao BB, Witte DG, Carr TL, Sharma R, Baranowski JL, Krueger KM, Miller TR, Surber BW, Faghih R, Hancock AA. Use of novel, non-imidazole inverse agonist radioligands to define histamine H3 receptor pharmacology. Inflamm Res. 2005 Apr;54 Suppl 1:S46-7. PubMed PMID: 15928830. 4: Fox GB, Esbenshade TA, Pan JB, Radek RJ, Krueger KM, Yao BB, Browman KE, Buckley MJ, Ballard ME, Komater VA, Miner H, Zhang M, Faghih R, Rueter LE, Bitner RS, Drescher KU, Wetter J, Marsh K, Lemaire M, Porsolt RD, Bennani YL, Sullivan JP, Cowart MD, Decker MW, Hancock AA. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist. J Pharmacol Exp Ther. 2005 Apr;313(1):176-90. PubMed PMID: 15608077. 5: Esbenshade TA, Fox GB, Krueger KM, Baranowski JL, Miller TR, Kang CH, Denny LI, Witte DG, Yao BB, Pan JB, Faghih R, Bennani YL, Williams M, Hancock AA. Pharmacological and behavioral properties of A-349821, a selective and potent human histamine H3 receptor antagonist. Biochem Pharmacol. 2004 Sep 1;68(5):933-45. PubMed PMID: 15294456. |
Last Modified | Aug 20 2021 |
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